molecular formula C13H18N4O3S2 B2820952 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 868975-07-9

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2820952
CAS No.: 868975-07-9
M. Wt: 342.43
InChI Key: LKLOCQUKDHMTLB-UHFFFAOYSA-N
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Description

Its structure integrates a cyclopropanecarboxamide group, a thioether-linked 2-oxoethylamine side chain, and a tetrahydrofuran (THF)-derived substituent. The cyclopropane ring may enhance metabolic stability, while the THF moiety could improve solubility or target binding .

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S2/c18-10(14-6-9-2-1-5-20-9)7-21-13-17-16-12(22-13)15-11(19)8-3-4-8/h8-9H,1-7H2,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLOCQUKDHMTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with an intermediate containing a leaving group.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide core by reacting the intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Overview

The compound features several functional groups that contribute to its biological activity:

  • Thiadiazole Ring : Known for pharmacological properties, particularly in antimicrobial and anticancer activities.
  • Furan Moiety : Associated with various biological effects, including antioxidant and anti-inflammatory properties.
  • Tetrahydrofuran Substituent : May enhance solubility and bioavailability.

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. Several studies have evaluated the antibacterial efficacy of thiadiazole derivatives against various pathogens.

Case Study: Antibacterial Activity

A study assessed the antibacterial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli . The results showed minimum inhibitory concentration (MIC) values ranging from 20–40 µM against S. aureus , indicating potential for clinical application in treating infections caused by resistant strains.

Anticancer Applications

The structural complexity of this compound may also contribute to its anticancer potential. Thiadiazole derivatives have demonstrated the ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings

Recent investigations into the cytotoxic effects of thiadiazole-containing compounds revealed that some derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating promising anticancer activity. The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.
  • Oxidative Stress Induction : The presence of reactive functional groups may increase oxidative stress in target cells, contributing to its antimicrobial and anticancer effects.

Summary of Biological Activities

Activity TypeDetails
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported/Predicted Activity References
Target Compound C₁₇H₂₁N₃O₃S* ~371.4 1,3,4-Thiadiazole, cyclopropane, THF side chain Antimicrobial, Antitumor (inferred)
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide C₁₆H₁₇N₃O₂S 371.4 Cyclopropane, p-tolyl group Not specified (structural analog)
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.4 Furan-2-carboxamide, thiazole core Research use (e.g., drug discovery)
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine C₁₅H₁₄ClN₃S 307.8 Phenylpropyl, chlorophenyl Antimicrobial (inferred)

*Estimated based on structural analogs.

Biological Activity

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiadiazole ring , a tetrahydrofuran moiety , and a cyclopropanecarboxamide , which may enhance its pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Property Details
Molecular Formula C₁₇H₁₇F₃N₄O₃S₂
Molecular Weight 446.5 g/mol
CAS Number 893333-21-6

Synthesis

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The synthetic pathways often include the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors and thioketones .

Biological Activities

Research indicates that compounds containing thiadiazole and thiophene moieties exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess antibacterial and antifungal properties. For instance, compounds derived from similar structures have demonstrated effective inhibition against various microbial strains .
  • Anticancer Properties : The compound's structural complexity may contribute to its ability to inhibit cancer cell proliferation. In vitro studies on related compounds have indicated cytotoxic effects against several cancer cell lines, including breast and liver cancers .
  • Anti-inflammatory Effects : Some derivatives have been explored for their potential to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

The mechanism of action of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. Detailed studies are required to elucidate these interactions fully .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Activity : A study evaluated the anticancer effects of thiadiazole derivatives on human cancer cell lines (SK-Hep-1, MDA-MB-231). Compounds showed varying degrees of cytotoxicity with some exhibiting IC50 values in low micromolar ranges .
  • Antimicrobial Efficacy : Research demonstrated that related thiadiazole compounds had minimal inhibitory concentrations (MICs) against bacteria such as E. coli and S. aureus, indicating strong antimicrobial properties.
  • Inflammatory Response Modulation : In vitro assays indicated that certain derivatives could significantly reduce pro-inflammatory cytokine production in activated immune cells, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthesis protocols for this compound, and how are key intermediates characterized?

The synthesis involves multi-step organic reactions, typically starting with cyclopropanecarboxylic acid derivatives and thiadiazole precursors. Critical steps include:

  • Thioether linkage formation : Reaction of a thiol-containing intermediate with a 2-oxoethylamino moiety under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide coupling : Use of coupling agents like EDC/HOBt to attach the tetrahydrofuran-methylamine group .
  • Purification : Column chromatography or recrystallization to isolate the final product . Characterization : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity, while Mass Spectrometry (MS) validates molecular weight. Elemental analysis ensures purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : Identifies proton environments (e.g., cyclopropane protons at δ ~1.2–1.8 ppm, thiadiazole protons at δ ~8.0–8.5 ppm) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, thioether C-S ~600–700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., molecular ion peak matching calculated mass ± 0.001 Da) .

Q. How is the compound’s stability assessed under varying experimental conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to monitor decomposition temperatures .
  • pH-dependent stability : Incubation in buffers (pH 3–10) followed by HPLC quantification of degradation products .
  • Light sensitivity : Exposure to UV-Vis light with periodic sampling for NMR/MS analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Comparative assays : Re-evaluate activity under standardized conditions (e.g., consistent cell lines, incubation times) .
  • Structural analogs : Synthesize derivatives to isolate substituent effects (e.g., replacing tetrahydrofuran with other heterocycles) .
  • In silico modeling : Molecular docking to assess binding affinity variations across protein conformers (e.g., using AutoDock Vina) .

Q. How can reaction yields be optimized for the thiadiazole-thioether coupling step?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiol intermediates .
  • Catalyst optimization : Use of Cu(I) catalysts for Ullmann-type couplings to accelerate C-S bond formation .
  • Design of Experiments (DoE) : Statistical optimization of temperature (50–80°C), reaction time (12–24 hr), and molar ratios .

Q. What computational methods elucidate the compound’s reaction mechanisms?

  • Density Functional Theory (DFT) : Calculate energy barriers for key steps (e.g., amide bond formation) using Gaussian 16 .
  • Molecular Dynamics (MD) Simulations : Model solvation effects on intermediate stability in water/DMSO mixtures .
  • Reaction Pathway Analysis : Identify transition states and intermediates via intrinsic reaction coordinate (IRC) calculations .

Q. How do substituents (e.g., tetrahydrofuran vs. cyclopentyl groups) influence biological activity?

  • Electron-withdrawing/donating effects : Fluorine or methoxy groups alter electron density, impacting target binding (e.g., kinase inhibition) .
  • Steric considerations : Bulkier substituents may hinder access to hydrophobic binding pockets (e.g., in antimicrobial assays) .
  • Pharmacophore mapping : Overlay analogs to identify critical hydrogen-bonding or π-π stacking motifs .

Q. What methodologies validate target engagement in cellular assays?

  • Pull-down assays : Use biotinylated probes to isolate target proteins from lysates, followed by Western blot/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound treatment to confirm binding .
  • Fluorescence polarization : Competitive binding studies with fluorescently labeled ligands .

Methodological Notes

  • Experimental reproducibility : Cross-reference synthesis protocols from multiple studies (e.g., ) to ensure robustness.
  • Data interpretation : Combine computational and experimental data to resolve ambiguities (e.g., contradictory NMR assignments) .

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